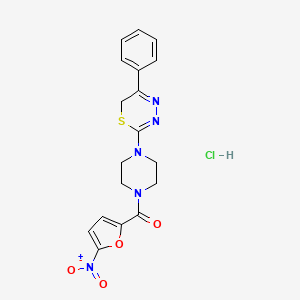
(5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H18ClN5O4S and its molecular weight is 435.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that combines elements from nitrofuran and thiadiazine structures. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two primary components: a nitrofuran moiety and a thiadiazine-piperazine scaffold. The presence of these functional groups suggests diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing nitrofuran and thiadiazine derivatives exhibit significant biological activities, including antimicrobial, antileishmanial, and anticancer properties.
Antimicrobial Activity
Nitrofuran derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 µg/mL |
| Compound B | E. coli | 1.0 µg/mL |
| Compound C | M. tuberculosis | 0.25 µg/mL |
Antileishmanial Activity
A study on related compounds demonstrated that piperazine-linked nitrofuran derivatives exhibited potent antileishmanial activity against Leishmania major. The most active compound showed an IC50 value of 0.08 μM against promastigote forms with a high selectivity index (SI) of 78.5 . This suggests the potential for developing effective treatments for leishmaniasis using similar scaffolds.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Nucleic Acid Synthesis : Nitrofurans are known to interfere with bacterial DNA and RNA synthesis.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the piperazine moiety may enhance membrane penetration, leading to cell lysis.
- Targeting Specific Enzymatic Pathways : Thiadiazine derivatives may inhibit specific enzymes involved in metabolic pathways of pathogens.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antimicrobial Efficacy Study : A compound structurally similar to our target was tested against ESKAPE pathogens and demonstrated significant antimicrobial activity with low toxicity levels .
- Antileishmanial Activity Research : A series of piperazine-linked nitrofuran derivatives were synthesized and tested for their ability to inhibit Leishmania major, with results indicating strong activity correlating with specific side chain modifications .
属性
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S.ClH/c24-17(15-6-7-16(27-15)23(25)26)21-8-10-22(11-9-21)18-20-19-14(12-28-18)13-4-2-1-3-5-13;/h1-7H,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEBRGSVRRBOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














